

The Dual Pharmacology of CHF-6366: A Technical Overview

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Compound of Interest		
Compound Name:	CHF-6366	
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For Researchers, Scientists, and Drug Development Professionals

CHF-6366 is an investigational long-acting bronchodilator characterized by a novel dual pharmacology, functioning as both a potent muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This unique combination of activities in a single molecule offers a promising therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3] Developed by Chiesi Farmaceutici, CHF-6366 is designed as an inhaled therapy to maximize local efficacy in the lungs while minimizing systemic side effects, a concept referred to as a "super-soft" drug.[2][4] This document provides an in-depth technical guide to the dual pharmacology of CHF-6366, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Pharmacological Activities

The therapeutic efficacy of **CHF-6366** stems from its ability to simultaneously target two distinct pathways that regulate airway smooth muscle tone.

- Muscarinic M3 Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, CHF-6366 inhibits bronchoconstriction, a primary feature of obstructive lung diseases.[5]
- β2-Adrenergic Receptor Agonism: Concurrently, CHF-6366 stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)



and subsequent relaxation of the airway smooth muscle.[5]

This dual mechanism is intended to provide superior bronchodilation compared to single-agent therapies.

Quantitative Pharmacological Data

The potency and selectivity of **CHF-6366** have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Receptor Target	Parameter	Value	Species	Reference
Muscarinic M3 Receptor	рКі	10.4	Human	[1]
β2-Adrenergic Receptor	pKi	11.4	Human	[1]
Muscarinic M2 Receptor	pKi	9.8	Human	
β1-Adrenergic Receptor	pKi	8.9	Human	_
Calcium Channel	IC50	~50 μM	Not Specified	[1]

Table 1: Receptor Binding Affinities of CHF-6366



Tissue Preparation	Condition	Parameter	Value	Reference
Guinea Pig Trachea	Carbachol- induced contraction (MABA effect)	pIC50	9.5 ± 0.1	
Guinea Pig Trachea	Histamine- induced contraction (β2 effect)	plC50	10.1 ± 0.1	-
Guinea Pig Trachea	Carbachol + propranolol (M3 effect)	plC50	9.7 ± 0.1	_
Human Bronchus	Carbachol- induced contraction (MABA effect)	plC50	8.7 ± 0.2	-
Human Bronchus	Histamine- induced contraction (β2 effect)	plC50	9.0 ± 0.1	_
Human Bronchus	Carbachol + propranolol (M3 effect)	plC50	9.2 ± 0.2	-
Human Precision-Cut Lung Slices	Methacholine- contracted	pIC50	8.2	_
Guinea Pig Left Atrium	Carbachol- induced block of EFS inotropism (M2 antagonism)	pIC50	6.9	_



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Table 2: Functional Potency of CHF-6366 in Isolated Tissues

Signaling Pathways

The dual pharmacology of **CHF-6366** can be visualized through its interaction with distinct cellular signaling pathways.



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Caption: M3 Receptor Antagonism Pathway of CHF-6366.



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Caption: β2-Adrenergic Receptor Agonism Pathway of CHF-6366.



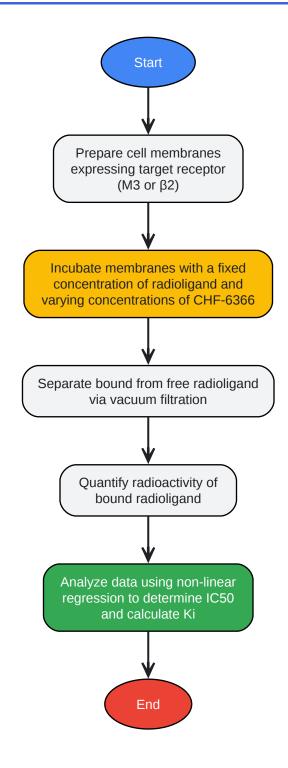
Experimental Protocols

Detailed experimental methodologies for the characterization of **CHF-6366** are crucial for the replication and extension of these findings. The following protocols are summarized based on standard pharmacological assays and information available in the cited literature. For complete experimental details, refer to the supporting information of Carzaniga et al. (2022) in the Journal of Medicinal Chemistry.[6]

Radioligand Binding Assays

These assays are performed to determine the binding affinity of **CHF-6366** to its target receptors.





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Caption: General Workflow for Radioligand Binding Assay.

Protocol:



- Membrane Preparation: Cell membranes expressing the human muscarinic M3 or β2adrenergic receptors are prepared.[3]
- Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) and a range of concentrations of the unlabeled test compound (CHF-6366).
- Separation: Following incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[3]
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of CHF-6366 that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Isolated Organ Bath Experiments

These experiments assess the functional effects of **CHF-6366** on airway smooth muscle contractility.

Protocol:

- Tissue Preparation: Tracheal or bronchial tissues are isolated from guinea pigs or humans and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]
- Contraction Induction: The tissues are contracted by adding a spasmogen, such as carbachol (a muscarinic agonist) or histamine.
- Drug Application: Cumulative concentrations of **CHF-6366** are added to the organ bath, and the resulting relaxation of the pre-contracted tissue is measured isometrically.
- Data Analysis: Concentration-response curves are constructed, and the pIC50 (the negative logarithm of the IC50) is calculated to quantify the potency of CHF-6366.



 Selectivity Assessment: To dissect the dual pharmacology, experiments are repeated in the presence of a β-blocker (e.g., propranolol) to isolate the M3 antagonist activity.

The "Super-Soft" Drug Concept and Metabolism

CHF-6366 was designed as a "super-soft" drug, incorporating a metabolically labile ester group.[2][4] This design ensures that while the drug is stable and persistent in the lungs, any systemically absorbed compound is rapidly hydrolyzed in the plasma and liver into two primary metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have significantly reduced pharmacological activity.[7][10] This metabolic profile is intended to minimize systemic side effects. Studies have shown a very low oral bioavailability and a favorable balance between lung retention and systemic clearance after intratracheal administration.[7][10]

Conclusion

CHF-6366 represents a sophisticated approach to the treatment of obstructive lung diseases by combining two validated pharmacological mechanisms in a single molecule. Its high potency and balanced activity as both a muscarinic M3 antagonist and a β 2-adrenergic agonist, coupled with a "super-soft" drug design for an improved safety profile, underscore its potential as a novel inhaled therapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of respiratory medicine.

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